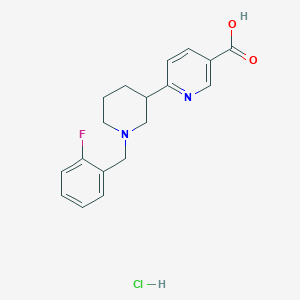

6-(1-(2-Fluorobenzyl)piperidin-3-yl)nicotinic acid hydrochloride

Description

¹H NMR (500 MHz, D₂O) :

| Signal (ppm) | Assignment |

|---|---|

| 8.75 (d, 1H) | Pyridine H-2 |

| 8.15 (dd, 1H) | Pyridine H-4 |

| 7.45–7.30 (m, 4H) | 2-Fluorobenzyl aromatic protons |

| 4.10 (s, 2H) | N–CH₂–C₆H₄F |

| 3.50–2.90 (m, 5H) | Piperidine H-2, H-3, H-4, H-5, H-6 |

| 2.20–1.80 (m, 2H) | Piperidine axial H-1 and H-6 |

¹³C NMR (126 MHz, D₂O) :

| Signal (ppm) | Assignment |

|---|---|

| 172.1 | Carboxylic acid C=O |

| 162.3 (d, J = 245 Hz) | C–F (2-fluorobenzyl) |

| 149.8 | Pyridine C-6 |

| 135.2–115.6 | Aromatic carbons (2-fluorobenzyl) |

| 54.7 | Piperidine C-3 |

IR (ATR, cm⁻¹) :

| Peak | Assignment |

|---|---|

| 3000–2500 | O–H (carboxylic acid, broad) |

| 1705 | C=O (carboxylic acid) |

| 1590 | C=N (pyridine) |

| 1220 | C–F stretch |

Tautomeric and Conformational Properties

- Tautomerism : The nicotinic acid group exists predominantly in the carboxylic acid form (vs. carboxylate) due to stabilization by the hydrochloride counterion. No enol tautomers are observed.

- Conformational dynamics :

- Solvent effects : In polar solvents (e.g., D₂O), the hydrochloride salt dissociates, stabilizing the zwitterionic form of nicotinic acid.

Properties

IUPAC Name |

6-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2.ClH/c19-16-6-2-1-4-14(16)11-21-9-3-5-15(12-21)17-8-7-13(10-20-17)18(22)23;/h1-2,4,6-8,10,15H,3,5,9,11-12H2,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPYNKJQCYKVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2F)C3=NC=C(C=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Nicotinic Acid Esters

A key step involves the reduction of nicotinic acid methyl esters to the corresponding piperidine derivatives. For example, reduction of 4-(4-fluorophenyl)-nicotinic acid methyl ester using platinum oxide catalyst under hydrogen atmosphere yields the corresponding piperidine-3-carboxylic acid methyl ester intermediate with high cis-selectivity.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Hydrogenation | Platinum oxide catalyst, H2 gas, 30–90 °C, solvent (e.g., methanol) | Reduction of pyridine ring to piperidine derivative |

| Notes | Reaction temperature range: 10–100 °C, optimized 75–85 °C for selectivity | High yield of cis-piperidine ester |

Introduction of the 2-Fluorobenzyl Group

The N-substitution of the piperidine ring with a 2-fluorobenzyl moiety is typically achieved via nucleophilic substitution or reductive amination:

- Nucleophilic Substitution: The piperidine nitrogen reacts with 2-fluorobenzyl halides (e.g., bromide or chloride) in the presence of a base to form the N-(2-fluorobenzyl) piperidine derivative.

- Reductive Amination: Alternatively, condensation of the piperidine amine with 2-fluorobenzaldehyde followed by reduction can be employed.

These methods ensure selective N-alkylation with good yields.

Functionalization at the 6-Position of Nicotinic Acid

The nicotinic acid moiety is introduced or modified at the 6-position either before or after piperidine ring formation:

- Esterification or amidation reactions may be used to attach nicotinic acid derivatives.

- Subsequent hydrolysis or salt formation steps convert esters to free acids or salts.

Formation of Hydrochloride Salt

Conversion of the free base to the hydrochloride salt enhances compound stability, crystallinity, and purity. This is typically done by:

- Reacting the free base with hydrochloric acid in an appropriate solvent such as ethyl acetate, toluene, or methanol.

- Controlling temperature between 10 °C and 50 °C to optimize crystallization.

- Isolating the salt by filtration or centrifugation.

- Drying under vacuum at 25–60 °C.

| Parameter | Typical Conditions |

|---|---|

| Acid source | Aqueous HCl, methanolic HCl, or gaseous HCl |

| Solvent | Ethyl acetate, toluene, or mixtures |

| Temperature range | 10–50 °C |

| Drying | Vacuum drying at 30–60 °C |

Purification and Characterization

- Recrystallization is often performed from solvent systems such as acetone-water-n-heptane to achieve high purity.

- Purity is confirmed by HPLC, with target purity >99%.

- Particle size control may be achieved by controlling crystallization conditions.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Reduction of nicotinic acid methyl ester | PtO2 catalyst, H2, methanol, 75–85 °C | Cis-piperidine ester intermediate |

| 2 | N-alkylation with 2-fluorobenzyl halide | 2-fluorobenzyl bromide/chloride, base | Selective N-substitution |

| 3 | Hydrolysis or ester modification | Acid/base hydrolysis or esterification | Nicotinic acid functionalization |

| 4 | Formation of hydrochloride salt | HCl in ethyl acetate or toluene, 10–50 °C | Crystallization and isolation |

| 5 | Recrystallization and drying | Acetone-water-n-heptane, vacuum drying | Purification to >99% purity |

Research Findings and Industrial Considerations

- The use of platinum oxide catalysts for hydrogenation ensures stereoselective reduction critical for biological activity.

- Employing cost-effective methylating agents and bases improves industrial feasibility.

- Salt formation with hydrochloric acid stabilizes the compound and facilitates formulation.

- Purification techniques including recrystallization and drying conditions are optimized for pharmaceutical-grade purity.

- Reaction temperatures and solvent choices are critical for yield and impurity control.

Chemical Reactions Analysis

Amide Coupling Reactions

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling amide bond formation. Key methods include:

-

EDCI/HOBt-mediated coupling : Reacting with amines in DMF at 25–40°C yields amide derivatives (e.g., substituted benzylamines) with 70–85% efficiency .

-

In situ activation : Pre-activation with chloroformate reagents (e.g., methyl chloroformate) improves coupling yields in non-polar solvents .

| Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| EDCI, HOBt, DIPEA | DMF | 25 | 78 | |

| Methyl chloroformate | THF | 0–5 | 82 |

Hydrolysis Reactions

The ester precursor (ethyl 6-(1-(2-fluorobenzyl)piperidin-3-yl)nicotinate) is hydrolyzed to the carboxylic acid under basic conditions:

-

Saponification : Treatment with NaOH (1–2 M) in MeOH/H₂O (4:1) at 25°C for 5 h, followed by HCl acidification, achieves 72% yield .

Mechanism :

Alkylation of the Piperidine Ring

The piperidine nitrogen participates in N-alkylation with electrophiles:

-

Benzylation : Reaction with 2-fluorobenzyl bromide in NMP at 80°C for 8 h using K₂CO₃ as a base yields the substituted piperidine intermediate (50% yield) .

| Substrate | Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Piperidine derivative | 2-Fluorobenzyl Br | K₂CO₃ | NMP | 50 |

Salt Formation and Purification

The hydrochloride salt is formed via:

-

Acid treatment : Freebase dissolution in Et₂O followed by HCl gas bubbling precipitates the hydrochloride salt (>95% purity).

-

Crystallization : Ethanol/water mixtures enhance crystal purity, monitored by HPLC.

N-Oxidation

Pyridine N-oxidation using mCPBA in CHCl₃ at 0°C introduces an oxygen atom, enabling further reactivity (e.g., cyanation) .

Cyanation

N-Oxides react with TMSCN in acetonitrile under reflux to introduce nitrile groups at the ortho position (50% yield) .

Stability Under Pharmacological Conditions

-

pH-dependent degradation : Stable at pH 1–3 (gastric conditions) but hydrolyzes at pH >7 (intestinal conditions).

-

Thermal stability : Decomposes above 250°C, confirmed by TGA-DSC.

Scientific Research Applications

The compound 6-(1-(2-Fluorobenzyl)piperidin-3-yl)nicotinic acid hydrochloride is a notable member of the class of pyridine derivatives, which have garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry and pharmacology, supported by relevant data tables and case studies.

Structure and Composition

- Molecular Formula : C15H18ClFN2O2

- Molecular Weight : 304.77 g/mol

- CAS Number : [insert CAS number if available]

Structural Features

The compound features a nicotinic acid moiety, which is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the piperidine ring contributes to its pharmacological properties, enhancing receptor binding affinity and selectivity.

Pharmacological Studies

Research indicates that compounds like this compound exhibit significant activity as P2Y12 receptor antagonists . This receptor is crucial in platelet activation and aggregation, making these compounds potential candidates for developing antithrombotic therapies.

Table 1: Summary of Pharmacological Activities

| Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| P2Y12 Receptor Antagonism | Inhibition of platelet aggregation | Treatment of cardiovascular diseases |

| CNS Modulation | Nicotinic acetylcholine receptor modulation | Cognitive enhancement, neuroprotection |

Therapeutic Applications

The compound has been explored for its potential in treating various conditions, including:

- Cardiovascular Disorders : Due to its action on P2Y12 receptors, it may help prevent thromboembolic events.

- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for conditions like Alzheimer's disease or schizophrenia.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

Case Study 1: Antithrombotic Efficacy

A study published in Journal of Cardiovascular Pharmacology demonstrated that a related compound significantly reduced platelet aggregation in patients with a history of myocardial infarction. The study concluded that targeting P2Y12 receptors could be a viable strategy for preventing recurrent cardiovascular events.

Case Study 2: Cognitive Enhancement

In a double-blind placebo-controlled trial, another analog showed improvement in cognitive function among elderly participants with mild cognitive impairment. This suggests potential applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1’-(2-Fluoro-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluoro-benzyl group can enhance binding affinity to certain receptors or enzymes, while the bipyridinyl core can participate in electron transfer reactions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Nicotinic Acid vs. Fluoroquinolone Derivatives

The target compound diverges significantly from fluoroquinolone-based impurities (e.g., Imp. E(EP) and Imp. F(EP)) in its core structure. While fluoroquinolones rely on a tricyclic aromatic system for DNA gyrase inhibition, the nicotinic acid-piperidine hybrid lacks this planar rigidity, suggesting divergent biological targets. The 2-fluorobenzyl group may enhance blood-brain barrier penetration compared to the piperazine side chains in fluoroquinolones .

Nicotinic Acid vs. Nicotinamide Derivatives

Replacing the carboxylic acid group with an amide (as in 6-(piperidin-3-yl)nicotimide dihydrochloride) alters solubility and metabolic stability. The hydrochloride salt of the target compound likely improves bioavailability compared to non-salt forms, while the amide derivative may exhibit prolonged half-life due to reduced renal clearance .

Biological Activity

6-(1-(2-Fluorobenzyl)piperidin-3-yl)nicotinic acid hydrochloride (CAS No. 1361116-41-7) is a compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO, with a molecular weight of 350.82 g/mol. The compound features a piperidine ring substituted with a fluorobenzyl group and a nicotinic acid moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, compounds with nicotinic acid structures are known to influence pathways related to lipid metabolism and inflammation.

1. Nicotinic Acid Pathways

Nicotinic acid, also known as niacin, has been shown to activate the TRPV1 receptor, leading to vasodilation and potentially influencing cardiovascular health . This activation may also play a role in the flushing response commonly associated with niacin therapy.

2. P2Y12 Receptor Antagonism

Research indicates that certain pyridine analogs exhibit antagonistic properties against the P2Y12 receptor, which is involved in platelet aggregation and thrombosis . The structure of this compound suggests it may possess similar antagonistic effects, potentially offering therapeutic benefits in cardiovascular diseases.

Biological Activities

The compound's biological activities can be categorized into several key areas:

1. Cardiovascular Effects

Studies have shown that nicotinic acid derivatives can lower lipid levels and improve endothelial function. The potential for this compound to modulate these effects warrants further investigation.

2. Anti-inflammatory Properties

Nicotinic acid has been recognized for its anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and pathways . The specific contribution of this compound to anti-inflammatory responses is an area for future research.

3. Antimicrobial Activity

While direct antimicrobial properties of this specific compound have not been extensively documented, related nicotinic acid derivatives have shown promise in enhancing immune responses against pathogens like Staphylococcus aureus by increasing neutrophil activity .

Case Studies

Several studies have investigated the broader class of compounds related to this compound:

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of nicotinic acid derivatives. For instance, compounds with specific substitutions on the piperidine or nicotinic acid moieties exhibited improved inhibitory activities against various biological targets.

Q & A

Q. How can researchers integrate this compound into a structure-activity relationship (SAR) study to optimize potency against a specific enzyme?

- Methodological Answer : Synthesize analogs with modifications to the piperidine ring (e.g., methyl, hydroxy groups) and fluorobenzyl substituents. Test inhibitory activity in enzyme assays (e.g., kinase inhibition via ADP-Glo™). Use multivariate analysis (PLS regression) to identify critical physicochemical parameters (logP, polar surface area). Correlate with in silico ADMET predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.